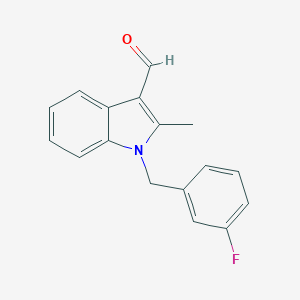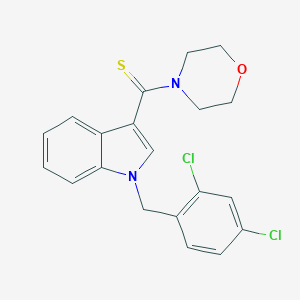![molecular formula C16H20N2O B479867 4-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]morpholin CAS No. 340318-88-9](/img/structure/B479867.png)
4-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]morpholin
Übersicht
Beschreibung
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine (4-DMPM) is a pyrrolopyridine derivative that is becoming increasingly studied due to its potential applications in organic synthesis and medicinal chemistry. 4-DMPM is a heterocyclic compound that can be synthesized from readily available starting materials and is used in a wide range of applications, such as medicinal chemistry and organic synthesis. It is a versatile compound that can be used in a variety of ways, and its structure makes it a very useful tool for researchers.
Wissenschaftliche Forschungsanwendungen
Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 4-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]morpholin, wobei der Fokus auf sechs einzigartige Anwendungen liegt:
Antiproliferative Aktivität
Verbindungen, die die Pyrrolgruppe enthalten, wie z. B. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amin, sind bekannt für ihre antiproliferative Aktivität. Diese Aktivität ist bedeutsam bei der Entwicklung von Behandlungen für Krankheiten, die durch unkontrolliertes Zellwachstum gekennzeichnet sind, wie z. B. Krebs .
Antibakterielle Mittel
Eine Reihe von Verbindungen, darunter 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituiert)acetyl)benzohydrazide, wurden synthetisiert und auf ihre antibakterielle Aktivität untersucht. Diese Verbindungen wurden auch auf ihre Fähigkeit getestet, Enzyme wie Enoyl-ACP-Reduktase und DHFR zu hemmen, die für das Wachstum und Überleben von Bakterien entscheidend sind .
Produktion von monoklonalen Antikörpern
In einer Studie, in der über 23.000 Chemikalien gescreent wurden, wurde festgestellt, dass 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamid die Produktion von monoklonalen Antikörpern erhöht. Es unterdrückte das Zellwachstum und erhöhte die zellspezifische Glukoseaufnahme und die intrazellulären Adenosintriphosphat-Spiegel .
Molekular-Docking-Studien
Molekular-Docking-Studien sind unerlässlich, um zu verstehen, wie Medikamente auf molekularer Ebene mit ihren Zielstrukturen interagieren. Verbindungen mit dem 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-Molekül wurden in solchen Studien einbezogen, um ihr Potenzial als Therapeutika zu bewerten .
Optimierung der Zellkultur
Die Verbindung wurde in der Zellkulturoptimierung eingesetzt, um die Produktion von Biologika zu verbessern. So wurde sie beispielsweise verwendet, um rCHO-Zellen in einer bestimmten Konzentration zu beimpfen, um das Basalmedium für ein besseres Zellwachstum zu optimieren .
Synthese von Heterocyclen
Die Verbindung war an der Synthese neuer Heterocyclen beteiligt, die charakterisiert und auf verschiedene biologische Aktivitäten hin untersucht werden. Dies ist ein wichtiger Aspekt der Arzneimittelforschung und -entwicklung .
Biochemische Analyse
Biochemical Properties
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These interactions are crucial as they can affect the synthesis of nucleotides and fatty acids, respectively. The compound’s ability to bind to the active sites of these enzymes suggests its potential as a therapeutic agent in treating bacterial infections and other diseases.
Cellular Effects
The effects of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine on cellular processes are profound. In Chinese hamster ovary cell cultures, the compound has been observed to suppress cell growth while increasing cell-specific glucose uptake and intracellular adenosine triphosphate (ATP) levels . This indicates that the compound can influence cellular metabolism and energy production. Additionally, it has been found to suppress galactosylation on monoclonal antibodies, which is a critical quality attribute of therapeutic antibodies .
Molecular Mechanism
At the molecular level, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of DHFR and enoyl ACP reductase involves hydrogen bonding interactions at the active sites of these enzymes . These interactions disrupt the normal function of the enzymes, leading to a decrease in nucleotide and fatty acid synthesis. Furthermore, the compound’s ability to increase intracellular ATP levels suggests it may also influence cellular energy metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, making it a viable candidate for long-term biochemical studies
Dosage Effects in Animal Models
The effects of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships need to be carefully studied to ensure the compound’s safety and efficacy.
Metabolic Pathways
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of DHFR and enoyl ACP reductase suggests its involvement in nucleotide and fatty acid metabolism . Additionally, its impact on glucose uptake and ATP production indicates a broader role in cellular energy metabolism .
Transport and Distribution
The transport and distribution of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to increase glucose uptake suggests it may interact with glucose transporters on the cell membrane . Its distribution within tissues and cells can affect its localization and accumulation, which are critical factors for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine plays a crucial role in its activity and function. The compound’s interactions with specific enzymes and proteins can direct it to particular cellular compartments or organelles. Post-translational modifications and targeting signals may also influence its localization, affecting its overall biochemical activity .
Eigenschaften
IUPAC Name |
4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-13-3-4-14(2)18(13)16-7-5-15(6-8-16)17-9-11-19-12-10-17/h3-8H,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFKQOVGMQLDDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)N3CCOCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(3-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B479795.png)
![2-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B479804.png)
![2-(3-chloro-4-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B479814.png)
![ethyl (4Z)-2-methyl-1-(2-methylpropyl)-5-oxo-4-[(2-phenylmethoxyphenyl)methylidene]pyrrole-3-carboxylate](/img/structure/B479830.png)


![N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B479874.png)
![2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}acrylamide](/img/structure/B479955.png)
![N-benzyl-2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}acrylamide](/img/structure/B479958.png)
![3-[(4-Ethoxy-1-naphthyl)methylene]-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B480017.png)
![N'-(4-bromo-3-methylphenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]oxamide](/img/structure/B480052.png)
![N'-[(4-chlorophenyl)methyl]-N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]oxamide](/img/structure/B480055.png)
![N-(4-chlorophenyl)-N'-(2-{4-[(2,6-difluorophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide](/img/structure/B480124.png)
![2,3-bis(4-chlorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B480141.png)